6-tert-butyl-3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
6-tert-butyl-3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the tert-butyl, chloro, and sulfamoylphenyl groups. Common reagents and conditions include:
Benzothiophene formation: Cyclization reactions involving sulfur-containing reagents.
tert-Butyl group introduction: Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Chlorination: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Sulfamoylation: Introduction of the sulfamoyl group using sulfonamide derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonamide group to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the chloro position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents.
Sulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.
Uniqueness
6-tert-butyl-3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H19ClN2O3S2 |
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Molecular Weight |
423.0 g/mol |
IUPAC Name |
6-tert-butyl-3-chloro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H19ClN2O3S2/c1-19(2,3)11-4-9-14-15(10-11)26-17(16(14)20)18(23)22-12-5-7-13(8-6-12)27(21,24)25/h4-10H,1-3H3,(H,22,23)(H2,21,24,25) |
InChI Key |
CNWGAJQCZOKZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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